1-[(3-methoxyphenyl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and indole-3-carboxylic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of the 3-methoxybenzyl chloride with the indole-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methylindole-3-carboxylic Acid: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-13-6-4-5-12(9-13)10-18-11-15(17(19)20)14-7-2-3-8-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJMBMSTTVPCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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